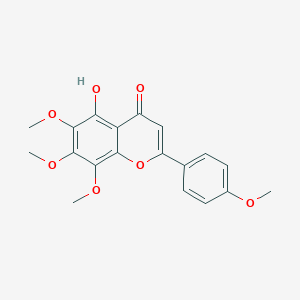

Gardenin B

概要

説明

科学的研究の応用

Pharmacological Applications

1. Antiviral Activity

Recent studies have highlighted the potential of Gardenin B as an antiviral agent, particularly against SARS-CoV-2. In vitro evaluations demonstrated that this compound exhibited moderate antiviral activity with an IC value of approximately 128 µg/mL. This activity was assessed through molecular docking studies against the main protease (Mpro) of SARS-CoV-2, indicating promising binding affinities that warrant further investigation for COVID-19 treatment .

2. Induction of Apoptosis

This compound has been shown to induce apoptosis in human leukemia cells, engaging multiple caspases in the process. This property suggests its potential application in cancer therapy, where inducing programmed cell death in malignant cells is crucial .

3. USP7 Inhibition

A recent study identified this compound as a natural inhibitor of the ubiquitin-specific protease 7 (USP7). This inhibition plays a significant role in regulating the p53 pathway, which is vital for cell cycle regulation and apoptosis. The compound's effectiveness was evaluated both in vitro and through computational methods, suggesting its potential utility in cancer treatment strategies that target the USP7/p53 interaction .

Case Study 1: Antiviral Efficacy Against SARS-CoV-2

In a controlled laboratory setting, this compound was tested alongside other flavonoids for its ability to inhibit viral replication. The study utilized crystal violet assays to determine cytotoxicity and antiviral efficacy. Results indicated that while this compound had moderate activity, it showed a high selectivity index (CC/IC > 1000), making it a candidate for further research in antiviral drug development .

| Compound | IC (µg/mL) | CC (µg/mL) | Selectivity Index |

|---|---|---|---|

| This compound | 128 | >128000 | >1000 |

| Pectolinarigenin | 12.4 | >12400 | >1000 |

| Tangeretin | 2.5 | >2500 | >1000 |

Case Study 2: Apoptosis Induction in Leukemia Cells

Research conducted on human leukemia cell lines demonstrated that this compound could effectively induce apoptosis. The study measured caspase activation levels post-treatment with varying concentrations of this compound, revealing significant cell death at higher concentrations.

| Concentration (µM) | Caspase Activation (%) |

|---|---|

| 10 | 20 |

| 25 | 45 |

| 50 | 75 |

作用機序

ガーデンインBは、主にユビキチン特異的プロテアーゼ7(USP7)の阻害によってその効果を発揮します。 この阻害はp53シグナル経路の活性化につながり、癌細胞のアポトーシス誘導をもたらします 。 この化合物はUSP7と複合体を形成し、π-π相互作用と水素結合によって安定化されており、その結合親和性と効力を高めています .

類似化合物:

タンゲレチン: 構造的特徴が似ている関連するフラボノイドですが、5位にヒドロキシル基がありません。

ノビレチン: フラボン骨格に異なる置換パターンを持つ別のテトラメトキシフラボンです。

ペクトリナリンゲニン: 抗癌作用が似ていますが、構造的特徴が異なるフラボノイドです。

ガーデンインBの独自性: ガーデンインBは、その特定のヒドロキシル基とメトキシ基の置換パターンによってユニークであり、これはその強力な抗増殖活性とUSP7阻害能力に貢献しています 。 これにより、癌治療におけるさらなる研究開発のための貴重な化合物となっています。

生化学分析

Biochemical Properties

Gardenin B plays a significant role in biochemical reactions, particularly as an inhibitor of ubiquitin-specific protease 7 (USP7). This enzyme is involved in the deubiquitination process, which regulates the degradation of proteins within the cell. This compound interacts with USP7 by binding to its catalytic active site, thereby inhibiting its activity. This interaction is crucial as it leads to the stabilization of the tumor suppressor protein p53, which is often degraded in cancer cells. The binding of this compound to USP7 involves π-π interactions with histidine 461 and phenylalanine 409, as well as hydrogen bonds with leucine 406 .

Cellular Effects

This compound has been shown to exert cytotoxic effects on various types of cancer cells. In particular, it has demonstrated antiproliferative activity in HCT116 colon cancer cells. The compound activates the p53 signaling pathway, leading to cell cycle arrest and apoptosis. Additionally, this compound influences cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of USP7 and stabilizing p53 .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with USP7, leading to the inhibition of the enzyme’s deubiquitination activity. This inhibition results in the accumulation of ubiquitinated proteins, including p53, which in turn activates the p53 signaling pathway. The activation of this pathway induces the expression of genes involved in cell cycle arrest and apoptosis, thereby exerting its anticancer effects. The binding interactions of this compound with USP7 are stabilized by π-π interactions and hydrogen bonds, ensuring a strong and specific inhibition of the enzyme .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, maintaining its inhibitory activity against USP7. Prolonged exposure to this compound can lead to its degradation, which may reduce its efficacy. Long-term studies have shown that this compound can induce sustained activation of the p53 signaling pathway, leading to prolonged antiproliferative effects in cancer cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to effectively inhibit USP7 and activate the p53 signaling pathway without causing significant toxicity. At higher doses, the compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the efficacy of this compound plateaus beyond a certain dosage, indicating that optimal dosing is crucial for maximizing its therapeutic potential while minimizing adverse effects .

Metabolic Pathways

This compound is involved in metabolic pathways related to the ubiquitin-proteasome system. It interacts with enzymes such as USP7, leading to the inhibition of deubiquitination and the accumulation of ubiquitinated proteins. This interaction affects metabolic flux and metabolite levels, particularly those related to protein degradation and turnover. The stabilization of p53 by this compound also influences metabolic pathways involved in cell cycle regulation and apoptosis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s localization and accumulation are influenced by its binding to USP7 and other cellular proteins. This compound’s distribution within the cell ensures its availability for inhibiting USP7 and activating the p53 signaling pathway, thereby exerting its therapeutic effects .

Subcellular Localization

This compound’s subcellular localization is primarily within the cytoplasm, where it interacts with USP7 and other biomolecules. The compound’s activity and function are influenced by its localization, as it needs to be in proximity to USP7 to exert its inhibitory effects. Post-translational modifications and targeting signals may also play a role in directing this compound to specific cellular compartments, ensuring its effective interaction with USP7 and other target proteins .

準備方法

合成経路と反応条件: ガーデンインBは、関連するフラボノイドであるタンゲレチンを脱メチル化することにより合成することができます。 このプロセスは、メトキシ化フラボンの7-O-脱メチル化を触媒する、2-オキソグルタル酸依存性ジオキシゲナーゼなどの特定の脱メチル化酵素の使用を伴います .

工業生産方法: ガーデンインBの工業生産は、通常、クチナシなどの天然資源からの抽出を伴います。 抽出プロセスには、溶媒抽出、それに続くクロマトグラフィー技術を使用した精製が含まれ、高純度の化合物を単離します .

化学反応の分析

反応の種類: ガーデンインBは、次のような様々な化学反応を起こします。

酸化: ガーデンインBは、キノンやその他の酸化された誘導体へと酸化される可能性があります。

還元: 還元反応は、ガーデンインBを対応するジヒドロフラボン誘導体に変換することができます。

置換: ガーデンインBは、特にヒドロキシル基とメトキシ基で求核置換反応を受ける可能性があります。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素があります。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。

置換: アミンやチオールなどの求核剤は、塩基性条件で使用することができます。

生成される主要な生成物:

酸化: キノンやその他の酸化されたフラボノイド誘導体の生成。

還元: ジヒドロフラボン誘導体の生成。

置換: 様々な官能基を有する置換フラボノイド誘導体の生成。

4. 科学研究への応用

ガーデンインBは、様々な科学研究に応用されています。

化学: 他のフラボノイド誘導体の合成のための前駆体として使用されます。

生物学: 癌細胞のアポトーシス誘導や細胞経路の調節における役割について研究されています.

医学: ユビキチン特異的プロテアーゼ7(USP7)を阻害し、p53シグナル経路を活性化させる能力から、抗癌剤としての可能性が検討されています.

産業: 天然物由来の医薬品やニュートラシューティカルの開発に利用されています。

類似化合物との比較

Tangeretin: A related flavonoid with similar structural features but lacks the hydroxyl group at position 5.

Nobiletin: Another tetramethoxyflavone with different substitution patterns on the flavone backbone.

Pectolinarigenin: A flavonoid with similar anti-cancer properties but different structural features.

Uniqueness of Gardenin B: this compound is unique due to its specific hydroxyl and methoxy substitution pattern, which contributes to its potent anti-proliferative activity and ability to inhibit USP7 . This makes it a valuable compound for further research and development in cancer therapeutics.

生物活性

Gardenin B, a methoxyflavonoid derived from the plant Gardenia jasminoides, has garnered attention in recent years due to its notable biological activities, particularly in the context of cancer therapy. This article synthesizes findings from various studies to elucidate the mechanisms of action, effects on cancer cells, and potential therapeutic applications of this compound.

Research has demonstrated that this compound induces apoptosis in human leukemia cells through multiple pathways. Key findings include:

- Caspase Activation : this compound significantly increases the activity of several caspases (caspase-2, -3, -8, and -9), which are crucial for the execution of apoptosis. In a study involving HL-60 leukemia cells, treatment with this compound resulted in a dose-dependent increase in caspase activity after 24 hours .

- Cell Cycle Arrest : The compound causes G2-M phase arrest in treated cells. Specifically, a marked increase in the hypodiploid cell population (indicative of apoptosis) was observed after 12, 24, and 48 hours of treatment . The following table summarizes the effects on cell cycle distribution:

| Treatment Duration | % Sub-G1 | % G1 | % S | % G2-M |

|---|---|---|---|---|

| Control | 4.9 ± 0.8 | 36.8 ± 0.5 | 36.7 ± 0.8 | 20.5 ± 1.0 |

| 6 hours | Increased | Decreased | Decreased | Increased |

| 12 hours | Increased | Decreased | Decreased | Increased |

| 24 hours | Increased | Decreased | Decreased | Increased |

| 48 hours | Increased | Decreased | Decreased | Increased |

- Mitochondrial Pathway Involvement : The release of cytochrome c from mitochondria into the cytosol is another critical event triggered by this compound treatment, which suggests involvement of the intrinsic apoptotic pathway .

Research Findings

A comprehensive study focused on the effects of this compound on HL-60 and U-937 leukemia cell lines provided further insights:

- Apoptotic Markers : The cleavage of poly(ADP-ribose) polymerase (PARP) was observed alongside increased levels of cytochrome c in the cytosol after treatment with this compound . This indicates that both intrinsic and extrinsic apoptotic pathways are activated.

- Bcl-2 Family Proteins : Notably, this compound reduced the expression levels of anti-apoptotic protein Bcl-2 while not affecting Bax levels significantly, further supporting its role in promoting apoptosis through modulation of these key regulatory proteins .

Case Studies and Clinical Implications

While most studies to date have been preclinical, they highlight the potential for this compound as a therapeutic agent in leukemia treatment:

- In vitro Studies : Multiple studies have confirmed that this compound effectively induces apoptosis across various cancer cell lines, suggesting broad applicability beyond just leukemia .

- Future Directions : Further research is warranted to explore the pharmacokinetics and bioavailability of this compound in vivo, as well as its efficacy in combination with other chemotherapeutic agents.

特性

IUPAC Name |

5-hydroxy-6,7,8-trimethoxy-2-(4-methoxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18O7/c1-22-11-7-5-10(6-8-11)13-9-12(20)14-15(21)17(23-2)19(25-4)18(24-3)16(14)26-13/h5-9,21H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXEVSYZNYDZSOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC(=O)C3=C(C(=C(C(=C3O2)OC)OC)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10182260 | |

| Record name | Gardenin B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10182260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2798-20-1 | |

| Record name | Gardenin B | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2798-20-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gardenin B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002798201 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gardenin B | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79093 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Gardenin B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10182260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GARDENIN B | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/313E89KN5E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。